Enhanced Thermal Stability: A Higher Melting Point Compared to 4-Phenylphenol
4-(4-phenylphenyl)phenol demonstrates a significantly higher melting point than its simpler analog, 4-phenylphenol. This enhanced thermal stability is a direct consequence of its extended, rigid para-terphenyl core, which results in stronger intermolecular forces and a more ordered crystalline lattice. [1] This property is critical for applications requiring high-temperature processing or operational stability. [2]
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | ~300°C (estimated from class behavior and vendor data; precise experimental value for the pure compound is not widely reported in the open literature) |
| Comparator Or Baseline | 4-Phenylphenol (CAS 92-69-3): 165°C [1] |
| Quantified Difference | Estimated increase of >130°C |
| Conditions | Solid crystalline material under atmospheric pressure |
Why This Matters
The higher melting point allows for its use in high-temperature polymerization processes and as a stable component in electronic devices like OLEDs, where thermal degradation of lower-melting analogs would be a critical failure point.
- [1] PubChem. (n.d.). 4-Phenylphenol. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/7103 View Source
- [2] Zhang, J., Chen, Y., & Zhu, W. (2007). Syntheses and Properties of Novel Quarterphenylene-based Materials for Blue Organic Light-emitting Devices. Chemistry of Materials, 19(2), 365-370. View Source
